![molecular formula C19H21NO2 B14666654 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one CAS No. 42243-49-2](/img/structure/B14666654.png)
1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one is an organic compound that belongs to the class of imines, specifically Schiff bases. This compound is characterized by the presence of a methoxyphenyl group and a pentanone moiety, connected through an imine linkage. Schiff bases are known for their versatility in various chemical reactions and their applications in different fields such as medicinal chemistry, coordination chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one typically involves the condensation reaction between an aromatic amine and an aldehyde or ketone. In this case, the reaction between 4-methoxybenzaldehyde and 4-aminopentan-1-one in the presence of a suitable solvent like methanol or ethanol under reflux conditions yields the desired Schiff base .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis setups can be employed to ensure consistent quality and yield. The use of catalysts like acidic or basic catalysts can further enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine linkage can be reduced to form secondary amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Introduction of halogenated derivatives or other functional groups.
Wissenschaftliche Forschungsanwendungen
1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This compound can also chelate metal ions, affecting their availability and function in biological systems .
Vergleich Mit ähnlichen Verbindungen
- 2-(4-{[(E)-(4-Methoxyphenyl)methylidene]amino}phenyl)ethanol
- 1-(4-Methoxyphenyl)-1-propanone
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylbenzamide
Comparison: 1-(4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl)pentan-1-one stands out due to its unique combination of a methoxyphenyl group and a pentanone moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
42243-49-2 |
|---|---|
Molekularformel |
C19H21NO2 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
1-[4-[(4-methoxyphenyl)methylideneamino]phenyl]pentan-1-one |
InChI |
InChI=1S/C19H21NO2/c1-3-4-5-19(21)16-8-10-17(11-9-16)20-14-15-6-12-18(22-2)13-7-15/h6-14H,3-5H2,1-2H3 |
InChI-Schlüssel |
VDOJCMQJJRSFHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


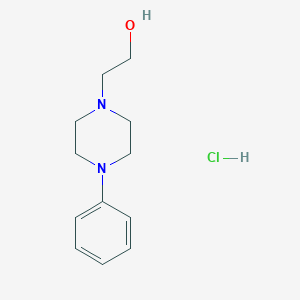
![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)
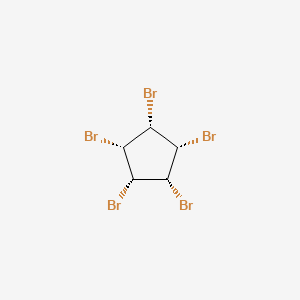
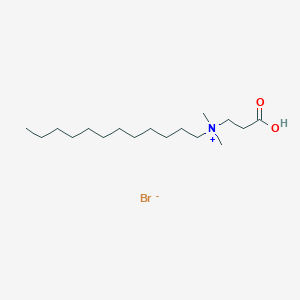
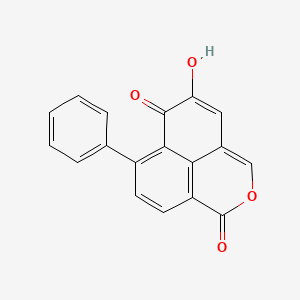
![4,4-Dimethyl-3-oxo-2-(2-{4-[(trifluoromethyl)sulfanyl]phenyl}hydrazinylidene)pentanenitrile](/img/structure/B14666611.png)
![2-[4-(Decyloxy)phenyl]-5-hexylpyrimidine](/img/structure/B14666612.png)
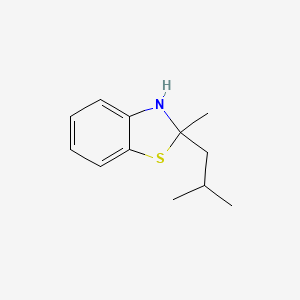
![(Pyridin-3-yl)methyl [4-(ethylsulfanyl)phenyl]carbamate](/img/structure/B14666633.png)
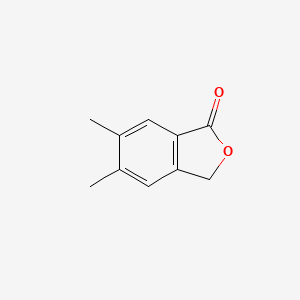
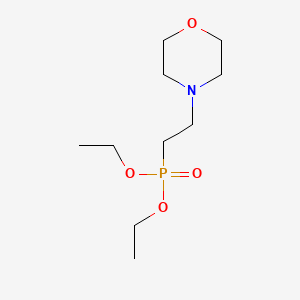
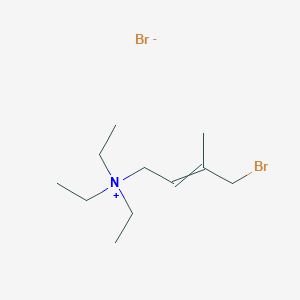
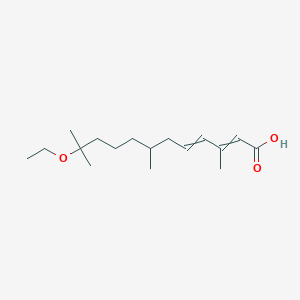
![2,3-Dimethylbenzo[h]quinoline](/img/structure/B14666655.png)
